molecular formula C7H11NO B8553882 3-Hydroxy-4-methyl-2-methylenepentanenitrile CAS No. 56269-65-9

3-Hydroxy-4-methyl-2-methylenepentanenitrile

Cat. No. B8553882
CAS RN: 56269-65-9
M. Wt: 125.17 g/mol
InChI Key: YYMLUQVUARAJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06891059B2

Procedure details

A 250 mL, three-necked, round-bottom flask with overhead stirring is charged with 0.36 g (1.6 mmol) of 2,6-di-tert-butyl-4-methylphenol, 37 g (0.33 mol) of 1,4-diazabicyclo[2,2,2]octane, 60 mL (0.66 mol) of isobutyraldehyde, 52 mL (0.79 mol) of acrylonitrile, and 7.2 mL (0.4 mol) of water. The reaction mixture is stirred at 50° C. for 24 hours, cooled to 25° C., and quenched into a solution of 33 mL (0.38 mol) of hydrochloric acid and 100 mL of water. The product is extracted with 120 mL of methylene chloride. The aqueous acid layer is extracted again with 25 mL of methylene chloride. The combined methylene chloride layers are concentrated by rotary evaporation to provide 79.9 g (96.7%) of 3-hydroxy-4-methyl-2-methylenepentanenitrile as a yellow oil (which may solidify to a white solid on standing), 96.7% (area under the curve) by HPLC assay, which may be used in the next step without further purification. Carbonic acid 2-cyano-1-isopropyl-allyl ester ethyl ester
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
0.36 g
Type
catalyst
Reaction Step Two
Name
Quantity
7.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7]N(CC1)CC2.[CH:9](=[O:13])[CH:10]([CH3:12])[CH3:11].[C:14](#N)C=C.Cl>C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C.O>[OH:13][CH:9]([CH:10]([CH3:12])[CH3:11])[C:7](=[CH2:14])[C:8]#[N:1]

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
60 mL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
52 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0.36 g
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
7.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
A 250 mL, three-necked, round-bottom flask with overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 50° C. for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with 120 mL of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous acid layer is extracted again with 25 mL of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The combined methylene chloride layers are concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
OC(C(C#N)=C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 79.9 g
YIELD: PERCENTYIELD 96.7%
YIELD: CALCULATEDPERCENTYIELD 193.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.